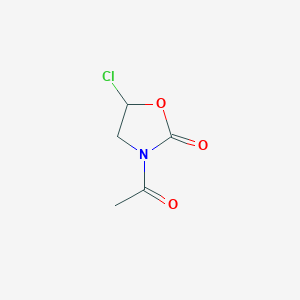

2-Oxazolidinone, 3-acetyl-5-chloro-

Description

2-Oxazolidinones are heterocyclic compounds featuring a five-membered ring containing both oxygen and nitrogen atoms. The derivative 2-oxazolidinone, 3-acetyl-5-chloro-, is characterized by an acetyl group (-COCH₃) at position 3 and a chlorine atom at position 5 on the oxazolidinone ring.

The synthesis of 2-oxazolidinones typically involves multicomponent reactions, cyclization, or modifications of amino alcohols. For example, highlights a one-pot three-component synthesis using a silver-based heterogeneous catalyst (TpMA@Ag), achieving high yields (up to 98%) for oxazolidinone derivatives under optimized conditions (Table 1, ). Similarly, stereoselective routes, such as those employing Morita-Baylis-Hillman adducts, are critical for generating chiral oxazolidinones with pharmaceutical relevance .

Propriétés

Numéro CAS |

60759-48-0 |

|---|---|

Formule moléculaire |

C5H6ClNO3 |

Poids moléculaire |

163.56 g/mol |

Nom IUPAC |

3-acetyl-5-chloro-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H6ClNO3/c1-3(8)7-2-4(6)10-5(7)9/h4H,2H2,1H3 |

Clé InChI |

ONVLCLQGPNDMIJ-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)N1CC(OC1=O)Cl |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antimicrobial Applications

1.1 Overview of Antimicrobial Activity

Oxazolidinones are recognized for their antimicrobial properties, particularly against Gram-positive bacteria. The compound 2-Oxazolidinone, 3-acetyl-5-chloro- has been studied for its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). These compounds work by inhibiting bacterial protein synthesis, making them valuable in treating infections caused by resistant pathogens .

1.2 Case Studies

- A study highlighted the synthesis of several oxazolidinone derivatives, including 3-acetyl-5-chloro-2-oxazolidinone, which exhibited significant activity against various strains of bacteria. For instance, a derivative demonstrated minimum inhibitory concentration (MIC) values of 1.0 μg/mL against Enterococcus faecalis and Staphylococcus aureus .

- Another investigation reported a novel oxazolidinone derivative that was found to be three to four times more potent than linezolid against a panel of Gram-positive bacteria, including MRSA and penicillin-resistant Streptococcus pneumoniae .

Anticancer Applications

2.1 Mechanism of Action

Recent research has indicated that oxazolidinones can serve as scaffolds for developing anticancer agents. The compound 2-Oxazolidinone, 3-acetyl-5-chloro- has been explored in the context of synthesizing inhibitors for the phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in various cancers .

2.2 Case Studies

- A study focused on the crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone revealed its potential as an anticancer drug candidate. The structural analysis aimed at confirming the absolute configuration necessary for further development into a therapeutic agent targeting PI3Kδ .

- Additionally, oxazolidinones have been utilized in synthesizing compounds that inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of oxazolidinones and their biological activity is crucial for optimizing their therapeutic potential. Research has shown that modifications to the oxazolidinone scaffold can significantly enhance antimicrobial and anticancer activities.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects: The chloro group at position 5 (as in 5-chloromethyl-3-phenyl-2-oxazolidinone) enhances electrophilicity, facilitating nucleophilic substitutions in drug synthesis . Acetyl groups (e.g., in 3-acetyl-5-chloro-) may improve solubility in polar aprotic solvents (e.g., DMSO) and stabilize intermediates via hydrogen bonding .

Synthesis Complexity: Multistep stereoselective routes (e.g., ) are required for chiral derivatives, whereas heterogeneous catalysis () simplifies synthesis for non-chiral analogs .

Biological Activity: Oxazolidinones with bulky substituents (e.g., 3-tert-butyl) or fused aromatic systems (e.g., benzofuranyl) exhibit enhanced antibacterial activity, as seen in derivatives like linezolid analogs .

Méthodes De Préparation

Direct Chlorination Using Molecular Chlorine

The most widely documented method involves the chlorination of 3-acetyl-2-oxazolidinone (1 ) with molecular chlorine (Cl₂) in tetrachloromethane (CCl₄) under UV irradiation. The reaction proceeds via a radical mechanism, where UV light initiates homolytic cleavage of Cl₂, generating chlorine radicals that selectively substitute the hydrogen at the 5-position of the oxazolidinone ring.

Reaction Conditions:

-

Stage 1: 3-Acetyl-2-oxazolidinone (1.0 equiv) is dissolved in CCl₄, and Cl₂ gas is bubbled through the solution under UV light (254 nm) for 6–8 hours at 25°C.

-

Stage 2: The intermediate 3-acetyl-5-chloro-2-oxazolidinone hydrochloride is heated at 120–150°C for 2 hours to eliminate HCl, yielding the final product.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity (HPLC) | ≥98% |

| Reaction Scale | Up to 172 g demonstrated |

This method, reported by Scholz et al. (1984), is preferred for its scalability and minimal byproducts. The use of CCl₄ ensures solubility of chlorine and prevents over-chlorination.

Condensation of Carbamates with Chlorinated Building Blocks

Carbamate-Glycidyl Amine Condensation

Patent literature describes condensation reactions between aromatic carbamates and chlorinated glycidyl amines to assemble oxazolidinones. For 3-acetyl-5-chloro-2-oxazolidinone, this involves:

Steps:

-

Synthesis of Chlorinated Glycidyl Amine: 3-Amino-1-chloro-2-propanol is acetylated to form 3-acetamido-1-chloro-2-propanol.

-

Cyclization: Reaction with phenyl carbamate in tetrahydrofuran (THF) using n-butyllithium (n-BuLi) at −78°C forms the oxazolidinone ring.

Critical Parameters:

| Parameter | Value |

|---|---|

| Base | n-BuLi (2.5 equiv) |

| Temperature | −78°C to 25°C (gradual) |

| Yield | 70–75% |

Comparative Analysis of Methods

Table 1: Method Comparison

Challenges and Optimization Strategies

Byproduct Formation in Chlorination

Over-chlorination at the 4-position is observed when Cl₂ is in excess. Mitigation strategies include:

Q & A

Q. What are the optimal synthetic routes for 3-acetyl-5-chloro-2-oxazolidinone, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis of 2-oxazolidinone derivatives often employs a one-pot, two-step sequence using chiral synthons. For example, (S)-1-azido-3-chloropropan-2-yl chloroformate can serve as a precursor for carbamate intermediates, enabling efficient ring construction . Key optimization steps include:

- Reagent Selection : Use triethylamine as a base to facilitate nucleophilic substitution (e.g., chloroacetyl chloride reactions) .

- Reaction Monitoring : Track progress via TLC (e.g., silica gel plates with ethyl acetate/hexane eluent) .

- Purification : Recrystallization from pet-ether or ethanol yields pure products with minimal byproducts .

Example conditions: Reflux for 4–6 hours at 80–100°C in anhydrous solvents like THF or dichloromethane .

Q. Which spectroscopic techniques are most reliable for characterizing 3-acetyl-5-chloro-2-oxazolidinone derivatives?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : H and C NMR identify acetyl (δ 2.1–2.3 ppm) and oxazolidinone carbonyl (δ 155–160 ppm) groups. Chlorine substituents induce deshielding in adjacent protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] for CHClNO: calc. 164.01, observed 164.02) .

- Raman Spectroscopy : Multivariate analysis of Raman spectra (e.g., 815 mM stock solutions in water) quantifies concentration-dependent vibrational modes (e.g., C=O stretch at 1750 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data for 3-acetyl-5-chloro-2-oxazolidinone analogs?

- Methodological Answer : Contradictions often arise from solvent effects or conformational flexibility. Strategies include:

- X-Ray Crystallography : Resolve ambiguous NOE correlations or coupling constants by obtaining single-crystal structures (e.g., C18H14F13NO2 derivatives with tridecafluorooctyl chains) .

- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental IR/Raman spectra to identify misassigned peaks .

- Solvent Correction : Apply PCM models to computational data to account for solvent polarity in NMR chemical shifts .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of 3-acetyl-5-chloro-2-oxazolidinone in antibacterial applications?

- Methodological Answer : SAR studies require systematic structural modifications and biological assays:

- Analog Synthesis : Replace the acetyl group with heterobicyclic systems (e.g., isoxazol-3-yl or benzothiazole) to probe electronic effects .

- Biological Testing : Use MIC assays against Staphylococcus aureus and Escherichia coli to correlate substituent bulk (e.g., cyclohexyl vs. cyclopropyl) with activity .

- Docking Studies : Model interactions with bacterial ribosomes (PDB: 4WLC) using MOE or AutoDock to prioritize synthetic targets .

Q. How can researchers address conflicting data on the ecological impact of 2-oxazolidinone derivatives during disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.